molecular formula C8H17FN2O3 B144110 Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI) CAS No. 138142-80-0

Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI)

Cat. No. B144110
M. Wt: 208.23 g/mol
InChI Key: IZBNYWNSXBUPII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI) is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. The compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Mechanism Of Action

The mechanism of action of Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI)) is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins. For instance, Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI)) has been shown to inhibit the activity of protein kinases, which are involved in the regulation of various cellular processes such as cell growth, differentiation, and survival.

Biochemical And Physiological Effects

Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI)) has been shown to have different biochemical and physiological effects depending on the specific target it interacts with. For instance, Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI)) has been shown to induce apoptosis in cancer cells by inhibiting the activity of specific protein kinases. In addition, Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI)) has been shown to inhibit the growth of bacteria and fungi by interfering with specific metabolic pathways.

Advantages And Limitations For Lab Experiments

Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI)) has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize using specific methods, which makes it readily available for research purposes. In addition, Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI)) has been shown to have promising biological activities, which makes it a potential candidate for drug discovery. However, one of the limitations is that the mechanism of action of Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI)) is not fully understood, which makes it difficult to optimize its biological activity.

Future Directions

Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI)) has several future directions for research. One of the future directions is to investigate the mechanism of action of Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI)) in more detail, which could lead to the optimization of its biological activity. In addition, Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI)) could be used as a building block for the synthesis of more potent inhibitors of specific enzymes or proteins. Furthermore, Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI)) could be used for the development of new antimicrobial agents for the treatment of bacterial and fungal infections.
Conclusion:
In conclusion, Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI)) is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. The compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions. Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI)) has several advantages and limitations for lab experiments, and it has several future directions for research. Overall, Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI)) is a promising compound that could lead to the development of new drugs and antimicrobial agents.

Synthesis Methods

Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI)) is synthesized using a specific method that involves the reaction of 3-amino-2-fluoropropanol with tert-butyl chloroformate in the presence of a base. The reaction yields Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI)) as a white solid, which is purified using different techniques such as recrystallization, column chromatography, and HPLC.

Scientific Research Applications

Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI)) has been studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and chemical biology. The compound has been used as a building block for the synthesis of different molecules that have shown promising biological activities. For instance, Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI)) has been used for the synthesis of inhibitors of protein kinases, which are important targets for the treatment of cancer and other diseases.

properties

CAS RN

138142-80-0

Product Name

Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI)

Molecular Formula

C8H17FN2O3

Molecular Weight

208.23 g/mol

IUPAC Name

tert-butyl N-(3-amino-2-fluoropropoxy)carbamate

InChI

InChI=1S/C8H17FN2O3/c1-8(2,3)14-7(12)11-13-5-6(9)4-10/h6H,4-5,10H2,1-3H3,(H,11,12)

InChI Key

IZBNYWNSXBUPII-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NOCC(CN)F

Canonical SMILES

CC(C)(C)OC(=O)NOCC(CN)F

synonyms

Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.